molecular formula C10H9ClN2O B1359258 C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE CAS No. 543713-32-2

C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE

Cat. No.: B1359258
CAS No.: 543713-32-2
M. Wt: 208.64 g/mol
InChI Key: DKFANZLPHIJGHN-UHFFFAOYSA-N
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Description

C-[3-(2-Chloro-Phenyl)-Isoxazol-5-Yl]-Methylamine is an organic compound featuring an isoxazole ring substituted at the 3-position with a 2-chlorophenyl group and a methylamine group at the 5-position. Isoxazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

IUPAC Name

[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFANZLPHIJGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630142
Record name 1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543713-32-2
Record name 3-(2-Chlorophenyl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543713-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the chlorophenyl ring .

Scientific Research Applications

Medicinal Chemistry

C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pharmacology

The compound's pharmacological profile suggests potential use in treating various neurological disorders. Studies have shown that derivatives of isoxazole compounds can exhibit neuroprotective properties.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential role in neurodegenerative disease therapies.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science, particularly in the development of novel polymers and nanomaterials.

Case Study: Polymer Development

Recent studies have incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. The integration of isoxazole units into polymer chains has shown improved performance characteristics compared to traditional materials.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAntidepressant
Isoxazole Derivative XNeuroprotective
Isoxazole Derivative YAnticancer

Mechanism of Action

The mechanism of action of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring and functional groups on the isoxazole core significantly influence physicochemical properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Storage Condition Potential Application References
C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine 2-Cl (phenyl) C₁₀H₉ClN₂O 208.65 (calculated) Not available Antimicrobial (inferred) -
C-[3-(2-Methoxy-phenyl)-isoxazol-5-yl]-methylamine 2-OCH₃ (phenyl) C₁₁H₁₂N₂O₂ ~208.23 (estimated) Not specified Industrial/Research
[3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol 4-NO₂ (phenyl) C₁₀H₈N₂O₄ 220.18 2–8°C Research chemical
C-[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methylamine hydrochloride 2-F (phenyl) C₁₀H₉FN₂O·HCl 229.65 (calculated) Not available Pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The chloro (Cl), nitro (NO₂), and fluoro (F) substituents are electron-withdrawing, enhancing the electrophilicity of the phenyl ring.
  • Functional Groups: The methylamine group in the target compound and its fluoro analog contrasts with the methanol group in the nitro derivative, affecting hydrogen-bonding capacity and bioavailability.

Stability and Reactivity

  • Chloro vs. This could make the target compound more versatile in synthetic pathways compared to its fluoro analog .

Research Findings and Limitations

  • Methoxy Analog : Used in industrial research, its electron-donating methoxy group may improve solubility but reduce electrophilic reactivity compared to the target compound .
  • Structural Contradictions : ’s indole-based compounds differ fundamentally from isoxazole derivatives, limiting direct comparisons. However, shared chloro substituents suggest overlapping bioactivity hypotheses .

Biological Activity

C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE, a heterocyclic compound belonging to the isoxazole family, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10H9ClN2O
  • Molecular Weight : 208.64 g/mol
  • CAS Number : 543713-32-2

The compound features a chlorophenyl group attached to an isoxazole ring, which is linked to a methanamine group. This unique structure contributes to its diverse biological activities.

This compound interacts with specific molecular targets, modulating enzymatic and receptor activities. Its mechanism can involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is critical in melanin production.
  • Receptor Modulation : It may bind to receptors involved in neurotransmission or other physiological pathways, influencing cellular responses.

1. Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin synthesis, making it a target for skin-whitening agents. Studies have indicated that this compound exhibits significant inhibitory activity against mushroom tyrosinase.

CompoundIC50 (µM)Reference
Kojic Acid24.09
This compoundTBD

In comparative studies, it was found that modifications in the structure can lead to enhanced inhibitory effects on tyrosinase activity.

2. Antimicrobial Activity

Research indicates that compounds with similar structures have exhibited antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown promise against various pathogens.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that certain derivatives of isoxazole compounds can exhibit selective toxicity against cancer cells while sparing normal cells.

CompoundCell LineConcentration (µM)Viability (%)
Analog 1B16F1020>80
Analog 2B16F102.5<50

These findings suggest that further exploration of this compound could reveal similar properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the isoxazole ring and the phenyl group. Research has shown that:

  • Substituents at the 3-, 4-, and 5-positions of the phenyl ring can significantly alter the potency and selectivity of the compound.
  • The presence of halogens or electron-withdrawing groups enhances binding affinity to target enzymes.

Case Studies

  • Inhibition of Melanogenesis : A study demonstrated that analogs of this compound effectively reduced melanin production in B16F10 melanoma cells, indicating potential for use in skin-lightening formulations.
  • Antimalarial Activity : Similar compounds have been evaluated for their efficacy against Plasmodium falciparum, showing promising results in inhibiting key metabolic pathways essential for parasite survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common route involves condensation of o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate, followed by cyclization with ethyl acetoacetate. Final chlorination with phosphorus pentachloride yields the target compound . Optimization can involve varying pH (e.g., NaOH concentration), temperature (60–80°C for cyclization), and stoichiometric ratios of reagents. Yield improvements may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show aromatic protons (δ 7.2–7.8 ppm for o-chlorophenyl) and isoxazole protons (δ 6.5–6.8 ppm). 13C^{13}C-NMR confirms the isoxazole ring (C-3 at ~160 ppm) and methylamine group (~40 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 208.6 (calculated for C10_{10}H9_9ClN2_2O) with fragmentation patterns indicating loss of Cl (Δm/z=35.5\Delta m/z = 35.5) .
  • FTIR : Stretching vibrations for C=N (1630–1680 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) .

Q. What purification strategies are recommended to isolate C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine from reaction byproducts?

  • Methodological Answer : After synthesis, liquid-liquid extraction (dichloromethane/water) removes unreacted starting materials. Recrystallization from ethanol/water (1:3) enhances purity. For persistent impurities (e.g., uncyclized intermediates), flash chromatography with a gradient of 20–40% ethyl acetate in hexane is effective .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and regioselectivity of the isoxazole ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density distributions, identifying nucleophilic/electrophilic sites. For regioselectivity, analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at C-4 vs. C-5 positions of the isoxazole ring . Software like Gaussian or ORCA can model substituent effects from the o-chlorophenyl group on ring stability.

Q. What experimental and theoretical approaches resolve contradictions in reported spectral data for structurally analogous isoxazole derivatives?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., methylamine protons) may arise from solvent effects or tautomerism. Validate via:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .
  • Comparative DFT : Simulate solvent-dependent chemical shifts using PCM (Polarizable Continuum Model) .

Q. How can researchers design assays to evaluate the bioactivity (e.g., enzyme inhibition) of this compound, given its structural similarity to known pharmacophores?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with isoxazole-binding pockets (e.g., COX-2, GABA transaminase).
  • In Vitro Assays : Use fluorescence-based inhibition assays (e.g., NADH depletion for oxidoreductases) with IC50_{50} determination. Include positive controls (e.g., valdecoxib for COX-2) .
  • SAR Studies : Modify the methylamine group to assess its role in binding affinity .

Q. What factors influence the hydrolytic stability of the methylamine group under physiological conditions, and how can stability be enhanced?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC. The methylamine group is prone to oxidation at pH > 7 .
  • Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) or formulate as a prodrug (e.g., acetylated amine) .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationColumn chromatography, FTIRPurity (>95%), Yield (60–75%)
Spectral AnalysisNMR, X-ray crystallographyδ (ppm), Crystal lattice parameters
Computational ModelingGaussian (DFT), ORCAHOMO-LUMO gaps, Solvent interaction energies
Bioactivity ScreeningFluorescence assays, Molecular dockingIC50_{50}, Binding affinity (ΔG)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
Reactant of Route 2
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C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE

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